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Compound of Interest

Compound Name: 2,2,4,6,6-Pentamethylheptane

Cat. No.: B104275

This technical guide provides an in-depth overview of the spectroscopic data for 2,2,4,6,6-
pentamethylheptane, a highly branched aliphatic hydrocarbon. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with generalized experimental protocols for these analytical techniques. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Data Presentation

The spectroscopic data for 2,2,4,6,6-pentamethylheptane is summarized in the tables below
for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data

. Chemical Shift o ] ]
Signal Multiplicity Integration Assignment
(ppm)
1 ~0.8-0.9 m 21H -CHs
2 ~1.0-1.2 m 4H -CH2-
3 ~1.5-1.7 m 1H -CH-
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13C NMR Spectral Data[1]

Signal Chemical Shift (ppm) Carbon Type
1 25.4 CH

2 31.0 C

3 31.8 CHs

4 334 CHs

5 52.8 CH:z

6 53.1 CH:z

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,4,6,6-pentamethylheptane exhibits characteristic absorptions for C-H
bonds in alkanes.[2][3]

Wavenumber (cm~12) Intensity Assignment
2850-3000 Strong C-H stretch (alkane)

) C-H bend (methylene and
1450-1485 Medium

methyl)

C-H bend (methyl,
1365-1380 Medium-Strong characteristic gem-dimethyl

split)

Mass Spectrometry (MS)

The mass spectrum of 2,2,4,6,6-pentamethylheptane is characterized by fragmentation
patterns typical of branched alkanes. The molecular ion peak (M) is often of low abundance or
absent.

Key Mass Fragments[4][5]
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miz Relative Intensity (%) Assighment

[CaHo]* (tert-butyl cation, base

57 ~100 peak)

43 High [CsH7]* (isopropyl cation)
71 Medium [CsHa1]*

85 Medium [CeHas3]*

99 Low [C7H1s]*

113 Low [CeH17]*

170 Very Low/Absent [C12H26]* (Molecular lon)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited. These protocols are representative of the procedures used to obtain the spectral data for
a liquid alkane like 2,2,4,6,6-pentamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

o Sample Preparation: A small amount of 2,2,4,6,6-pentamethylheptane is dissolved in a
deuterated solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.
[6][7] The concentration is typically in the range of 5-25 mg/mL for tH NMR and 20-100
mg/mL for 13C NMR.

 Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer, such as a
400 or 500 MHz instrument.[8]

» 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an
adequate signal-to-noise ratio.
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13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.[9] A
wider spectral width (e.g., 0-220 ppm) is used.[9] Due to the low natural abundance of the
13C isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay
may be required to obtain a good quality spectrum.[10]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.
For *H NMR in CDCls, the residual solvent peak at 7.26 ppm is often used as a reference.
For 13C NMR, the solvent peak at 77.16 ppm is used.[11]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2,2,4,6,6-pentamethylheptane, the simplest
method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates
(typically NaCl or KBr).[12][13] The plates are then gently pressed together to form a thin,
uniform liquid film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first collected. The
sample is then placed in the instrument's sample compartment, and the sample spectrum is
acquired. The instrument records the interferogram, which is then Fourier transformed to
produce the final IR spectrum. The spectrum is typically recorded over the mid-IR range of
4000-400 cm~2.

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum to remove any contributions from atmospheric COz and water vapor, as
well as any absorptions from the salt plates themselves.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 2,2,4,6,6-pentamethylheptane, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is
injected into a gas chromatograph, where it is vaporized and separated from any impurities
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on a capillary column. The separated compound then elutes directly into the ion source of
the mass spectrometer.

« lonization: Electron lonization (EI) is the most common ionization method for alkanes. In the
ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), which causes the ejection of an electron from the molecule to form a
molecular ion (M*) and various fragment ions.

e Mass Analysis: The positively charged ions are accelerated and then separated based on
their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight
(TOF) analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is
assigned a relative intensity of 100% and is referred to as the base peak.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Sample Handling
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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